molecular formula C8H15NO3 B13469909 Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate

Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate

Katalognummer: B13469909
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: GTSMNOOMXFJOKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate is a compound that belongs to the family of hydroxy-α,α-disubstituted-α-amino acids This compound is characterized by its cyclohexane ring structure, which is substituted with an amino group, a hydroxyl group, and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4-hydroxycyclohexane-1-carboxylate can be achieved through selective transformations of functional groups in enone cycloadducts. One common method involves the Diels-Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate, followed by selective transformations to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.

Wissenschaftliche Forschungsanwendungen

Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 1-amino-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-amino-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but lacks the methyl ester group.

    Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride: Similar structure but in the hydrochloride salt form.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H15NO3

Molekulargewicht

173.21 g/mol

IUPAC-Name

methyl 1-amino-4-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h6,10H,2-5,9H2,1H3

InChI-Schlüssel

GTSMNOOMXFJOKT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCC(CC1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.